Boc-L-beta-homotyrosine(OBzl)

描述

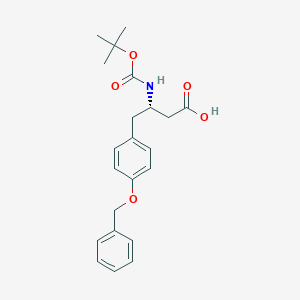

Boc-L-beta-homotyrosine(OBzl) is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a benzyloxy group, a tert-butoxycarbonyl-protected amino group, and a butanoic acid moiety, making it a versatile intermediate in synthetic chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-beta-homotyrosine(OBzl) typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-amino-4-phenylbutanoic acid and benzyl alcohol.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Formation of Benzyloxy Group: The phenyl group is functionalized with a benzyloxy group through a nucleophilic substitution reaction using benzyl bromide and a suitable base.

Final Product Formation: The protected intermediate is then subjected to deprotection and purification steps to yield the final product.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

化学反应分析

Types of Reactions

Boc-L-beta-homotyrosine(OBzl) can undergo various chemical reactions:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Benzyl bromide and a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

科学研究应用

Pharmaceutical Applications

1.1 Peptide Synthesis

Boc-L-beta-homotyrosine is commonly utilized in the synthesis of peptides due to its ability to enhance the stability and bioactivity of peptide chains. Its incorporation into peptide sequences has been shown to improve enzymatic stability, making it a valuable component in drug development.

- Case Study : A study demonstrated that analogues of the opioid peptide Biphalin, which included beta-homoamino acids like Boc-L-beta-homotyrosine, exhibited improved binding affinities to mu and delta opioid receptors. The modified peptides displayed significant antinociceptive activity in vivo, indicating their potential as pain management therapeutics .

| Peptide | Receptor Affinity (nM) | Antinociceptive Activity |

|---|---|---|

| Biphalin | - | Reference |

| Analogue 1 | 0.72 (DOR), 1.1 (MOR) | Significant |

| Analogue 2 | >100 | Minimal |

1.2 Dual-Targeting Ligands

Recent research has focused on the development of dual-targeting ligands using Boc-L-beta-homotyrosine as a building block. These ligands are designed to interact with multiple biological targets, potentially leading to more effective therapeutic agents.

- Case Study : In a study involving dual-targeting ligands for cancer therapy, Boc-L-beta-homotyrosine was incorporated into ligand structures that demonstrated selective binding to integrins involved in tumor progression. The use of flow cytometry revealed enhanced activation of integrins when exposed to these ligands .

Biological Research Applications

2.1 Protein Structure Studies

Boc-L-beta-homotyrosine is also employed in studies aimed at elucidating protein structures and interactions. Its incorporation into peptides allows researchers to investigate folding patterns and stability under various conditions.

- Case Study : Research involving foldamers—synthetic oligomers that adopt defined conformations—has utilized Boc-L-beta-homotyrosine to explore self-assembly processes and structural stability in solution. The findings suggest that modifications with beta-homoamino acids can significantly influence the folding characteristics of peptides .

| Foldamer Type | Stability | Self-Assembly Properties |

|---|---|---|

| Beta-peptide | High | Duplex formation |

| Aromatic foldamer | Moderate | Variable based on solvent |

Chemical Biology Applications

3.1 Biomarker Development

In chemical biology, Boc-L-beta-homotyrosine has been investigated for its potential to serve as a biomarker or as part of assays for quantifying peptide interactions.

作用机制

The mechanism of action of Boc-L-beta-homotyrosine(OBzl) depends on its specific application:

Medicinal Chemistry: It may act as a prodrug, releasing the active compound upon metabolic conversion.

Organic Synthesis: Functions as a reactive intermediate, participating in various chemical transformations.

相似化合物的比较

Similar Compounds

- (S)-3-amino-4-phenylbutanoic acid

- (S)-4-(4-hydroxyphenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid

- (S)-4-(4-methoxyphenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid

Uniqueness

Boc-L-beta-homotyrosine(OBzl) is unique due to the presence of the benzyloxy group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of more complex molecules.

生物活性

Boc-L-beta-homotyrosine(OBzl) is a synthetic derivative of the amino acid homotyrosine, characterized by the presence of a benzyloxy group and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and peptide synthesis. This article explores its biological activity, including antioxidant properties, neuroprotective effects, and applications in drug design.

- Molecular Formula : C22H27NO5

- Molecular Weight : 385.45 g/mol

The unique structure of Boc-L-beta-homotyrosine includes a beta-substituted phenylalanine moiety, which enhances its potential biological activity compared to other amino acids such as L-tyrosine and beta-homotyrosine.

1. Antioxidant Properties

Research indicates that Boc-L-beta-homotyrosine exhibits significant antioxidant properties, which may help mitigate oxidative stress in biological systems. This characteristic is crucial for protecting cells from damage caused by free radicals, thereby playing a role in various diseases related to oxidative stress.

2. Neuroprotective Effects

Due to its structural similarities to neurotransmitters, Boc-L-beta-homotyrosine may have neuroprotective effects. Preliminary studies suggest that it could enhance neuronal survival and function, making it a candidate for research into treatments for neurodegenerative diseases.

3. Peptide Synthesis Applications

Boc-L-beta-homotyrosine serves as a valuable building block in peptide synthesis. Its protective groups allow for selective reactions during the formation of peptide bonds, facilitating the creation of complex peptides with potential therapeutic applications.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Tyrosine | Aromatic amino acid | Precursor to neurotransmitters |

| Beta-Homotyrosine | Beta-substituted phenylalanine | May have enhanced bioactivity |

| Boc-L-Tyrosine | Similar protecting group | Commonly used in peptide synthesis |

| Benzyloxyphenylalanine | Contains benzyloxy group | Used in drug design for central nervous system |

Boc-L-beta-homotyrosine stands out due to its beta-substitution and protective groups, making it particularly useful in specialized applications such as peptide synthesis and potential therapeutic developments.

Study on Antinociceptive Properties

A study examined the antinociceptive properties of compounds structurally related to Boc-L-beta-homotyrosine. The derivative containing β3 Phe showed promising results with subnanomolar affinity at opioid receptors, indicating potential use in pain management therapies. The study utilized both local and systemic administration methods to evaluate efficacy through established pain response assays like the "hot plate" and "tail-flick" tests .

Metabolic Stability Investigation

Another investigation focused on the metabolic stability of Boc-L-beta-homotyrosine derivatives in human plasma. Results demonstrated increased stability compared to traditional opioid peptides, suggesting that modifications could enhance therapeutic longevity in vivo .

属性

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylmethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23-18(14-20(24)25)13-16-9-11-19(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,18H,13-15H2,1-3H3,(H,23,26)(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZSKDKNNZPVMJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375827 | |

| Record name | (3S)-4-[4-(Benzyloxy)phenyl]-3-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126825-16-9 | |

| Record name | (3S)-4-[4-(Benzyloxy)phenyl]-3-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。